molecular formula C14H15N3O3 B6497356 2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide CAS No. 1502839-91-9

2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B6497356
CAS No.: 1502839-91-9
M. Wt: 273.29 g/mol
InChI Key: INXAQOFQNHMCHR-UHFFFAOYSA-N
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Description

“2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide” belongs to the class of organic compounds known as aromatic anilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data . The significantly longer C15–N14 bond length and the nonplanar geometry of the C16–C15–N14–H14 fragment indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .


Chemical Reactions Analysis

The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, “2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide” and similar compounds may have potential for future therapeutic applications.

Properties

IUPAC Name

2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-6-5-9(8-12(11)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXAQOFQNHMCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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